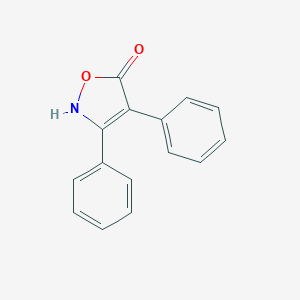
3,4-diphenyl-2H-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-diphenyl-2H-1,2-oxazol-5-one is an organic compound belonging to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique aromatic properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-2H-1,2-oxazol-5-one typically involves the reaction of aniline derivatives with ketone compounds, followed by an oxazoline cyclization reaction . One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an amino acid with an aromatic aldehyde in the presence of acetic anhydride and sodium acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,4-diphenyl-2H-1,2-oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
3,4-diphenyl-2H-1,2-oxazol-5-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 3,4-diphenyl-2H-1,2-oxazol-5-one exerts its effects involves interactions with various molecular targets and pathways. Its aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4,5-diphenyl-1,2-oxazole: Similar in structure but with different substitution patterns.
2-tert-butyl-3,4-diphenyl-1,2-oxazol-5-one: Contains a tert-butyl group, leading to different chemical properties.
Uniqueness
3,4-diphenyl-2H-1,2-oxazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxazole derivatives may not be suitable .
Propiedades
Número CAS |
63954-97-2 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
3,4-diphenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H |
Clave InChI |
KZWBGELYVCMLRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3 |
| 63954-97-2 | |
Solubilidad |
35 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


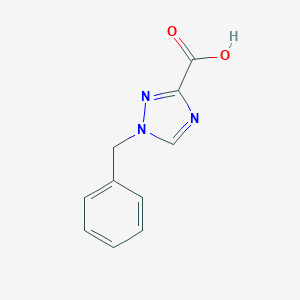
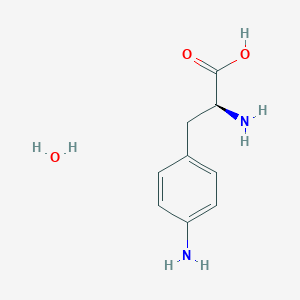


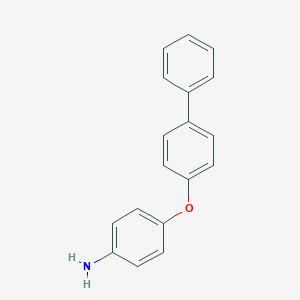
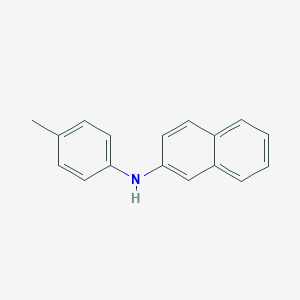
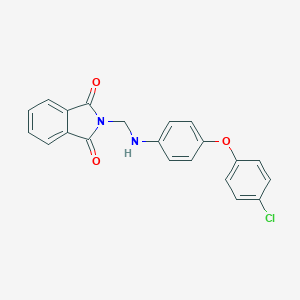
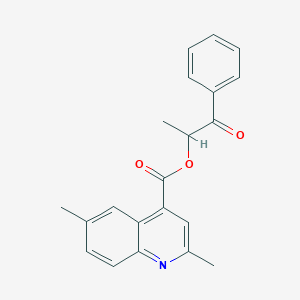
![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)

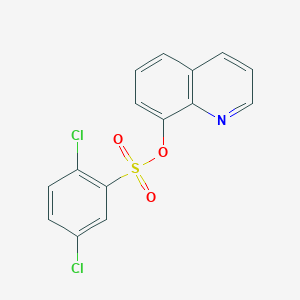
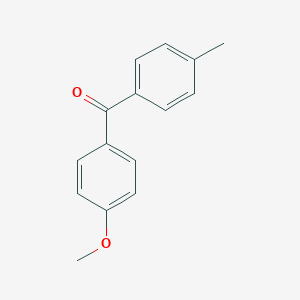
![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)
